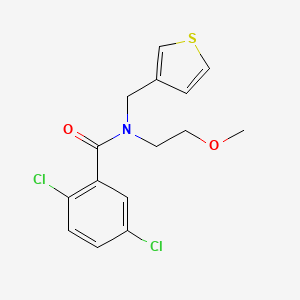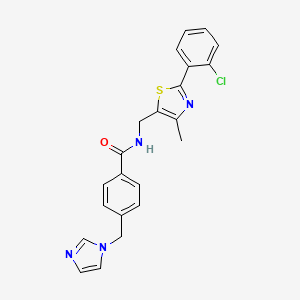![molecular formula C13H14N6O2 B2428379 2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidin CAS No. 866153-28-8](/img/structure/B2428379.png)
2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring attached to a piperazine ring, which is further substituted with a nitropyridine group
Wissenschaftliche Forschungsanwendungen
2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes such as urease and kinases . These enzymes play crucial roles in various biological processes, including nitrogen metabolism and cell proliferation .
Mode of Action
Similar compounds have been shown to inhibit their target enzymes, thereby disrupting the associated biological processes . For instance, certain derivatives of piperazine have been found to inhibit urease activity, which is crucial for the survival of certain pathogens .
Biochemical Pathways
This inhibition disrupts the breakdown of urea into ammonia and carbamate, potentially affecting the survival of certain pathogens .
Result of Action
Similar compounds have been found to exhibit significant activity against certain pathogens, such as mycobacterium tuberculosis and Helicobacter pylori , by inhibiting key enzymes.
Biochemische Analyse
Biochemical Properties
2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine has been shown to inhibit the activity of urease, a nickel-dependent enzyme . Urease catalyzes the breakdown of urea, concluding nitrogen metabolism by generating ammonia and carbamate . The inhibition of urease by 2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine can disrupt this process, potentially affecting the survival of certain pathogens .
Cellular Effects
The effects of 2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine on cells are largely due to its interaction with urease. By inhibiting urease, this compound can disrupt the normal pH balance within cells, which can have various effects on cellular function
Molecular Mechanism
The molecular mechanism of action of 2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with the active site of urease . Through in silico analysis, it was shown that this compound develops favorable interactions with the active site of urease, having binding energies of -8.0 kcal/mol .
Metabolic Pathways
It is known to inhibit urease, which plays a role in nitrogen metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine typically involves the reaction of pyrimidine derivatives with piperazine and nitropyridine under controlled conditions. One common method includes the following steps:
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Piperazine Ring: The pyrimidine intermediate is then reacted with piperazine in the presence of a suitable catalyst to form the piperazine-substituted pyrimidine.
Nitration of Pyridine: The nitropyridine group is introduced by nitrating pyridine using a nitrating agent such as nitric acid.
Coupling Reaction: Finally, the nitropyridine is coupled with the piperazine-substituted pyrimidine under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of 2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Scaling Up Reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a nitropyridine group.
1-(2-Pyrimidyl)piperazine: Lacks the nitropyridine substitution but shares the pyrimidine-piperazine core.
Uniqueness
2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine is unique due to the presence of the nitropyridine group, which imparts distinct chemical and biological properties. This substitution enhances its potential as an enzyme inhibitor and receptor modulator, making it a valuable compound for research and therapeutic applications .
Eigenschaften
IUPAC Name |
2-[4-(3-nitropyridin-2-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c20-19(21)11-3-1-4-14-12(11)17-7-9-18(10-8-17)13-15-5-2-6-16-13/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFFQNULBPSBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2428296.png)
![2-(2-fluorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2428297.png)

![2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B2428303.png)
![2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2428304.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428305.png)


![4'-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1'H-SPIRO[CYCLOHEXANE-1,2'-QUINAZOLINE]](/img/structure/B2428312.png)
![3-(furan-2-yl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2428313.png)
![N-Propan-2-yl-2-[(2,2,4-trioxo-3-propan-2-yl-1H-2lambda6,1,3-benzothiadiazin-6-yl)sulfonylamino]benzamide](/img/structure/B2428314.png)


![Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2428317.png)
